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Compound of Interest

Compound Name: Darunavir Ethanolate

Cat. No.: B192935 Get Quote

Darunavir, a second-generation non-peptidic protease inhibitor (PI), serves as a critical tool in

virology research, primarily in the study of Human Immunodeficiency Virus (HIV).[1] Its high

potency, robust resistance profile, and well-characterized mechanism of action make it an

invaluable reference compound for a variety of in vitro and cell-based assays.[1] These

application notes provide an overview of its use and detailed protocols for researchers,

scientists, and drug development professionals.

Mechanism of Action
Darunavir is a potent inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.

[2] The HIV protease is responsible for cleaving newly synthesized Gag-Pol polyproteins into

mature, functional viral proteins.[3] By competitively binding to the active site of the protease,

darunavir blocks this cleavage process, resulting in the production of immature, non-infectious

viral particles.[3][4]

Key features of its mechanism include:

High Affinity: Darunavir was designed to form extensive hydrogen bonds with the backbone

of the HIV-1 protease active site, particularly with catalytic residues like Asp25 and Asp29/30.

[2][5] This results in a very strong interaction, with a dissociation constant (Kd) reported at

4.5 x 10⁻¹² M.[5]

High Genetic Barrier to Resistance: Its molecular flexibility allows it to adapt to the changing

shape of the protease enzyme, maintaining potency against many viral strains that are
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resistant to other PIs.[3][4] While resistance can develop, it often requires the accumulation

of multiple specific mutations.[6]

Dual Mode of Action: Research suggests darunavir not only binds to the dimeric active site

but may also bind to the protease monomer, potentially interfering with the dimerization

process necessary for enzyme activity.[7]
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Caption: HIV life cycle and the inhibitory action of Darunavir.

Application Notes
Darunavir ethanolate is a versatile tool for various research applications:

Standard for Antiviral Screening: As a potent, well-characterized inhibitor, darunavir is an

ideal positive control in high-throughput screening campaigns designed to identify novel HIV

protease inhibitors or other anti-HIV compounds.

HIV Resistance Studies: Darunavir is used to select for and characterize drug-resistant viral

isolates in cell culture. By analyzing the mutations that arise (e.g., V11I, V32I, I47V, I50V,

L76V, I84V), researchers can investigate the mechanisms of resistance and cross-resistance

to other PIs.[6][8]
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Mechanism of Action Elucidation: In "time-of-addition" assays, darunavir serves as a

reference compound for late-stage inhibition.[9] This helps determine the specific phase of

the viral life cycle targeted by a novel, uncharacterized antiviral agent.

Drug Repurposing Studies: The antiviral properties of darunavir have been investigated

against other viruses. For instance, in silico and in vitro studies explored its potential to

inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-

19.[10][11]

Quantitative Data
The potency of darunavir can be quantified by several parameters, including the 50% inhibitory

concentration (IC50) in enzymatic assays and the 50% effective concentration (EC50) in cell-

based viral replication assays.[12]

Table 1: In Vitro Activity of Darunavir Against HIV-1

Parameter Virus/Enzyme Value Reference

Kd
Wild-Type HIV-1
Protease

4.5 x 10-12 M [5]

Ki
Wild-Type HIV-1

Protease
1.87 nM [13]

EC50 Wild-Type HIV-1 < 10 nM [14]

| EC50 | PI-Resistant Clinical Isolates (n=1501) | 75% of viruses inhibited at < 10 nM |[14] |

Table 2: Darunavir Resistance-Associated Mutations
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Mutation Description Reference

V11I, V32I, L33F, I47V, I50V
Associated with
diminished virological
response to darunavir.

[6]

I54L/M, G73S, L76V, I84V,

L89V

Additional mutations linked to

reduced darunavir

susceptibility.

[6][8]

| Note: The presence of three or more of these mutations is often required to confer significant

phenotypic resistance.[6]

Table 3: Exploratory Activity of Darunavir Against SARS-CoV-2

Assay Type Target Finding Reference

In Vitro
SARS-CoV-2
Replication

Inhibition at 300 μM [11]

In Silico
SARS-CoV-2 Main

Protease (Mpro)

Binding affinity of -7.8

kcal/mol
[11]

| Clinical Trial | COVID-19 Patients | No significant difference in viral clearance vs. control |[15] |

Experimental Protocols
Protocol 1: HIV-1 Antiviral Activity Assay (p24 Antigen-
Based)
This protocol determines the concentration of darunavir required to inhibit HIV-1 replication in a

susceptible T-cell line (e.g., MT-4 cells) by 50% (EC50).

Materials:

Darunavir ethanolate stock solution (e.g., 10 mM in DMSO)

MT-4 cells
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Complete medium (e.g., RPMI 1640 with 10% FBS, antibiotics)

HIV-1 viral stock (e.g., HIV-1NL4-3)

96-well cell culture plates

CO₂ incubator (37°C, 5% CO₂)

HIV-1 p24 Antigen ELISA kit

Methodology:

Compound Preparation: Prepare a serial dilution series of darunavir in complete medium.

Start from a high concentration (e.g., 1000 nM) and perform 3-fold or 5-fold dilutions. Include

a "no drug" (virus control) and "no virus" (cell control) well.

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100

µL of medium.[16]

Infection: Add 100 µL of HIV-1 viral stock (at a pre-determined dilution, e.g., 50 TCID₅₀) to all

wells except the cell control wells.[16]

Treatment: Immediately add 50 µL of the diluted darunavir solutions to the appropriate wells.

Incubation: Incubate the plate for 4-5 days at 37°C in a CO₂ incubator.

Endpoint Measurement: After incubation, centrifuge the plate to pellet the cells. Collect the

supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit

according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of inhibition for each darunavir concentration

relative to the virus control. Use non-linear regression analysis (e.g., log(inhibitor) vs.

normalized response) to determine the EC50 value.
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1. Prepare Darunavir serial dilutions in a 96-well plate

2. Seed MT-4 cells into each well (1x10^4 cells/well)

3. Add HIV-1 viral stock to appropriate wells

4. Incubate plate for 4-5 days at 37°C

5. Collect supernatant from each well

6. Quantify viral replication via p24 Antigen ELISA

7. Calculate % Inhibition and determine EC50 value

Click to download full resolution via product page

Caption: Workflow for a p24-based HIV-1 antiviral assay.

Protocol 2: HIV-1 Protease Inhibition Assay (Cell-Free)
This protocol measures the direct inhibitory activity of darunavir on recombinant HIV-1 protease

using a fluorogenic substrate.

Materials:
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Darunavir ethanolate stock solution

Recombinant HIV-1 protease

Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher)

Assay buffer (e.g., sodium acetate buffer, pH 5.5, with DTT and NaCl)

96-well black microplate

Fluorescence plate reader

Methodology:

Compound Plating: Prepare a serial dilution of darunavir in assay buffer and add to the wells

of a 96-well black plate.

Enzyme Addition: Add a fixed concentration of recombinant HIV-1 protease to each well

containing the inhibitor. Incubate for 15 minutes at room temperature to allow for inhibitor-

enzyme binding.

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure

the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate

excitation/emission wavelengths. The cleavage of the substrate separates the fluorophore

from the quencher, leading to a signal increase.

Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of darunavir

by calculating the slope of the linear portion of the fluorescence vs. time plot. Calculate the

percentage of inhibition and use non-linear regression to determine the IC50 value. The

inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the substrate

concentration and Km are known.[16]

Protocol 3: Resistance Profiling Workflow
This workflow outlines the process of identifying mutations associated with darunavir resistance

from a viral sample.
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Methodology:

Sample Collection: Obtain plasma from an HIV-infected individual, particularly one

experiencing virological failure on a darunavir-containing regimen.

Viral RNA Extraction: Isolate viral RNA from the plasma sample using a commercial kit.

RT-PCR and Sequencing (Genotyping):

Perform reverse transcription followed by PCR (RT-PCR) to amplify the protease-coding

region of the pol gene.

Sequence the resulting PCR product using Sanger sequencing or next-generation

sequencing (NGS).

Compare the obtained sequence to a wild-type reference sequence (e.g., HXB2) to

identify mutations. Use resistance interpretation algorithms (e.g., Stanford HIV Drug

Resistance Database, ANRS) to identify known darunavir resistance-associated mutations

(RAMs).[17]

Phenotypic Assay (Phenotyping):

Clone the amplified protease gene into a proviral DNA vector.

Generate recombinant virus stocks containing the patient-derived protease sequence by

transfecting susceptible cells.

Perform an antiviral activity assay (as in Protocol 1) to determine the EC50 of darunavir

against the recombinant virus.

Calculate the fold-change (FC) in EC50 by dividing the EC50 for the patient-derived virus

by the EC50 for a wild-type control virus. An FC >10 is often considered indicative of

resistance.[6]
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Caption: Workflow for genotypic and phenotypic resistance profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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